molecular formula C6H14IN3S B13715307 [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide

Cat. No.: B13715307
M. Wt: 287.17 g/mol
InChI Key: WNLVHRNZRLZXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide (CAS Number: 344361-87-1) is a valuable chemical reagent with the molecular formula C~7~H~15~IN~3~S and a molecular weight of 324.18 g/mol . This compound belongs to the class of isothioureas, which are organosulfur compounds that are isomers of thiourea where the double bond is between carbon and nitrogen instead of between carbon and sulfur . Isothiourea derivatives are recognized in scientific literature as versatile intermediates in organic synthesis and are investigated for their diverse biological activities . While the specific research applications and mechanism of action for this exact derivative are not fully detailed in the public domain, related S-alkylisothiourea compounds are known to exhibit potent inhibitory activity against enzymes such as nitric oxide synthase (NOS) . This suggests potential research value for this compound in biochemical and pharmacological studies, particularly in pathways involving inflammatory mediators. As a building block, it can be used to develop novel molecules for basic scientific research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H14IN3S

Molecular Weight

287.17 g/mol

IUPAC Name

methyl N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide

InChI

InChI=1S/C6H13N3S.HI/c1-5(9(2)3)8-6(7)10-4;/h7H,1-4H3;1H

InChI Key

WNLVHRNZRLZXPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=N)SC)N(C)C.I

Origin of Product

United States

Preparation Methods

Chemical Background and Structure

The compound belongs to the class of isothiourea derivatives, characterized by the presence of the S-methylisothiourea moiety linked to a dimethylaminoethylidene group. The hydroiodide salt form enhances its stability and solubility for various applications.

Preparation Methods of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide

General Synthetic Approach

The synthesis typically involves the reaction of dimethylamino-substituted precursors with S-methylisothiourea salts under controlled conditions, often in aqueous or alcoholic media, followed by salt formation with hydroiodic acid to yield the hydroiodide salt.

Detailed Synthetic Routes

Reaction of Diethyl Ethoxymethylenemalonate with S-methylisothiourea Salts

One common approach involves the condensation of diethyl ethoxymethylenemalonate with S-methylisothiourea sulfate or hemisulfate salts in the presence of a base such as sodium carbonate or potassium hydroxide.

Yield Reaction Conditions Experimental Procedure Summary
42.7% Potassium hydroxide; aqueous medium; 0–20 °C; inert atmosphere Diethyl ethoxymethylenemalonate and S-methylisothiourea hemisulfate salt are mixed in water under nitrogen at 0 °C. Potassium hydroxide solution is added dropwise, and the reaction is stirred overnight at room temperature. The product precipitates as a sponge-like solid, filtered, acidified to pH 3, and recrystallized to yield the target compound with >99% purity by HPLC.
82% Sodium hydroxide; ethanol; reflux for 2 hours Diethyl ethoxymethylenemalonate is reacted with S-methylisothiourea sulfate and sodium hydroxide in absolute ethanol under reflux. After cooling, the mixture is acidified to precipitate the product, which is filtered and purified.

These methods highlight the importance of base choice, solvent, temperature, and pH adjustment to optimize yield and purity.

Preparation of N,N'-di-Boc-S-methylisothiourea Intermediate

An important intermediate in the synthesis is N,N'-di-Boc-S-methylisothiourea, prepared by reacting bis-S-methylisothiourea sulfate with di-t-butyl dicarbonate in a biphasic system of tert-butyl alcohol and water, in the presence of sodium hydroxide.

Yield Reaction Conditions Experimental Procedure Summary
62% Sodium hydroxide; citric acid washes; tert-butyl alcohol and water; 48 hours stirring Di-t-butyl dicarbonate is dissolved in tert-butyl alcohol, then bis-S-methylisothiourea sulfate in water and sodium hydroxide solution are added sequentially. After stirring for 48 hours, the mixture is concentrated, extracted with diethyl ether, washed with water and citric acid, dried, and concentrated to yield a white solid intermediate.

This intermediate is crucial for subsequent transformations leading to the final hydroiodide salt.

Reaction Mechanism Insights

The reaction mechanism generally involves nucleophilic attack by the isothiourea nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by cyclization and rearrangement to form the guanidine-like structure. The hydroiodide salt is formed by treatment with hydroiodic acid, stabilizing the compound as a crystalline solid.

Analytical Data and Purity Assessment

Purity and identity confirmation of the synthesized compound are typically performed using:

Example NMR data (in DMSO-D6) for a related intermediate:

  • $$ \delta $$ 1.24–1.27 ppm (triplet, 3H)
  • 2.54 ppm (singlet, 3H)
  • 4.19–4.23 ppm (quartet, 2H)
  • 8.45 ppm (singlet, 1H)

These data correspond to the ethyl, methyl, methylene, and aromatic protons respectively, consistent with the expected structure.

Summary Table of Key Preparation Conditions and Yields

Step/Compound Reagents and Conditions Yield (%) Notes
N,N'-di-Boc-S-methylisothiourea Bis-S-methylisothiourea sulfate, di-t-butyl dicarbonate, NaOH, tert-butyl alcohol/water, 48 h 62 Intermediate for further synthesis
Condensation with Diethyl ethoxymethylenemalonate S-methylisothiourea hemisulfate, KOH, water, 0–20 °C, inert atmosphere, overnight 42.7 High purity product after acidification
Condensation with Diethyl ethoxymethylenemalonate S-methylisothiourea sulfate, NaOH, ethanol, reflux 2 h 82 Efficient method with good yield

Chemical Reactions Analysis

Types of Reactions

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced compounds, and substitution reactions may result in a variety of substituted derivatives.

Scientific Research Applications

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on functional groups and chemical classes present in the evidence:

Hydrazide Derivatives ()

The gallic hydrazide derivatives in (e.g., N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide) share an ethylidene hydrazide backbone but differ in key aspects:

  • Functional Groups : The target compound features a thiourea (N-C=S) group, whereas hydrazides contain a carbonyl-hydrazine (CONHNH₂) motif. This distinction leads to differences in hydrogen-bonding capacity and metal chelation properties.
  • Reactivity: Thioureas are known for nucleophilic sulfur, whereas hydrazides participate in condensation reactions (e.g., Schiff base formation).

Diisocyanates ()

Hexamethylene diisocyanate (1,6-diisocyanatohexane) is a monomer used in polyurethane production. Key contrasts include:

  • Reactivity : Diisocyanates react with alcohols or amines to form polymers, whereas the target compound’s thiourea group may undergo alkylation or act as a catalyst.
  • Hazards : Diisocyanates are respiratory sensitizers (GHS classification), while hydroiodide salts are typically irritants but less volatile .

Chloroethylamines ()

Compounds like 2-(Dimethylamino)ethyl chloride (NSC 1917) share a dimethylaminoethyl group but lack the thiourea moiety.

  • Applications : Chloroethylamines are alkylating agents (e.g., in drug synthesis), whereas the target compound’s iodide counterion may facilitate iodide-mediated reactions .

Research Implications

While the provided evidence lacks direct data on the target compound, structural parallels with hydrazides, diisocyanates, and chloroethylamines highlight its unique hybrid characteristics. Further studies should explore:

Solubility and Stability : Comparative analysis with thiourea derivatives (e.g., S-methylisothiourea sulfate).

Catalytic Potential: Role of the iodide counterion in redox or substitution reactions.

Biological Activity : Screening for antimicrobial or antioxidant properties, as seen in gallic hydrazides .

Biological Activity

[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide (DMSI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMSI, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMSI is characterized by the presence of a dimethylamino group and an isothiourea moiety, which are both known to influence its biological interactions. The hydroiodide salt form enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

DMSI has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, related isothiourea derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting that DMSI may possess comparable antimicrobial properties .

2. Anticancer Effects

Research has indicated that DMSI may influence cancer cell proliferation. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. For example, studies on isothiourea derivatives have demonstrated their ability to inhibit cell growth in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.

3. Neuropharmacological Effects

The sigma receptors (σ receptors), particularly σ1R and σ2R, are implicated in various neurological functions and diseases. DMSI's interaction with these receptors could provide insights into its neuroprotective potential. Research suggests that σ1R ligands can modulate calcium signaling and have therapeutic implications in neurodegenerative diseases . DMSI's role as a σ receptor ligand could be an area for future exploration.

The biological activity of DMSI can be attributed to several mechanisms:

  • Receptor Interaction : DMSI may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Cell Cycle Regulation : By affecting the expression of genes involved in cell cycle regulation, DMSI could induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Isothiourea compounds are known to interact with oxidative stress pathways, potentially leading to increased ROS production in cancer cells, thus promoting apoptosis.

Case Studies

Several studies have explored the biological activities of isothiourea derivatives similar to DMSI:

  • Study on Antimicrobial Activity : A study evaluating various isothiourea derivatives found that certain compounds exhibited potent antibacterial effects against E. coli with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL .
  • Anticancer Activity Assessment : Another investigation into isothiourea derivatives demonstrated significant antiproliferative effects on HeLa cells, with IC50 values indicating effective growth inhibition at low concentrations .

Data Table: Biological Activities of DMSI and Related Compounds

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Values
DMSIAntimicrobialE. coliTBD
DMSIAnticancerHeLaTBD
Isothiourea Derivative 1AntimicrobialS. aureus62.5 µg/mL
Isothiourea Derivative 2AnticancerA549242.52 µg/mL

Q & A

Q. Q1. What are the recommended spectroscopic methods for characterizing [1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide, and how can researchers resolve ambiguities in structural assignments?

A1:

  • Methodology : Use a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS). For NMR, focus on signals for the dimethylamino group (δ ~2.8–3.2 ppm for CH₃ protons) and the ethylidene moiety (δ ~5.5–6.5 ppm for C=NH protons) . IR should confirm thiourea C=S stretches (~1200–1250 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹). MS (ESI or EI) should match the molecular ion [M+H]⁺ or [M−I]⁺ for hydroiodide salts.
  • Data Contradictions : If NMR signals overlap (e.g., due to tautomerism), employ variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve ambiguities . Cross-validate with elemental analysis (C, H, N, S, I) to confirm stoichiometry .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

A2:

  • Synthetic Routes : Start with S-methylisothiourea hydroiodide (CAS 4338-95-8) as a precursor . React it with 1-(dimethylamino)acetaldehyde under acidic conditions (e.g., HCl or HI) to form the ethylidene linkage.
  • Optimization :
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity. Avoid protic solvents, which may hydrolyze the thiourea group.
    • Temperature Control : Maintain reflux conditions (70–80°C) to drive the reaction to completion.
    • Purification : Crystallize the product from ethanol/water mixtures to remove unreacted precursors and byproducts . Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. Q3. How does the hydroiodide counterion influence the stability and reactivity of [1-(Dimethylamino)ethylidene]-S-methylisothiourea in aqueous versus non-aqueous media?

A3:

  • Stability Studies :
    • Aqueous Media : The hydroiodide salt enhances solubility but may hydrolyze in basic conditions (pH > 8). Use pH-controlled buffers (e.g., phosphate buffer, pH 5–7) to stabilize the compound .
    • Non-Aqueous Media : In DMSO or DMF, the compound remains stable but may form aggregates. Characterize aggregation via dynamic light scattering (DLS) or UV-Vis spectroscopy .
  • Reactivity : The iodide ion acts as a leaving group in nucleophilic substitution reactions. For example, in the presence of alkyl halides, it can form quaternary ammonium derivatives .

Q. Q4. What computational methods are suitable for modeling the tautomeric equilibria of this compound?

A4:

  • Approach :
    • DFT Calculations : Use B3LYP/6-31G(d,p) to model tautomers (e.g., thione vs. thiol forms). Compare calculated NMR chemical shifts with experimental data to validate the dominant tautomer .
    • Solvent Effects : Apply the PCM (Polarizable Continuum Model) to simulate solvent interactions. For hydroiodide salts, include explicit water molecules in the model to account for hydrogen bonding .
  • Validation : Correlate computational results with experimental variable-temperature NMR data to confirm energy barriers between tautomers .

Q. Q5. How can researchers address discrepancies in bioactivity data for derivatives of this compound across different studies?

A5:

  • Root Causes : Discrepancies may arise from:
    • Impurity Profiles : Trace impurities (e.g., unreacted S-methylisothiourea) can skew bioactivity results. Use HPLC-MS to quantify impurities and establish a purity threshold (>98%) for biological testing .
    • Assay Conditions : Differences in solvent (DMSO vs. saline), cell lines, or incubation times may affect results. Standardize protocols using OECD guidelines for reproducibility .
  • Resolution : Perform meta-analysis of existing data to identify outliers. Validate key findings via orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. Q6. What strategies can be employed to study the compound’s role in heterocyclic synthesis, particularly for thiazole or triazole derivatives?

A6:

  • Reaction Design :
    • Cyclocondensation : React the compound with α-haloketones or hydrazonoyl chlorides to form thiazoles (e.g., analogous to Scheme 1 in ).
    • Mechanistic Insight : Use stopped-flow IR to monitor intermediate formation (e.g., thioamide intermediates) .
  • Product Characterization : Confirm regioselectivity via X-ray crystallography (if crystalline) or NOESY NMR to resolve spatial arrangements .

Q. Q7. How should researchers handle conflicting data on the compound’s stability under oxidative or photolytic conditions?

A7:

  • Experimental Design :
    • Oxidative Stability : Expose the compound to H₂O₂ (3–30%) and monitor degradation via LC-MS . Identify oxidation products (e.g., sulfoxide or sulfone derivatives) .
    • Photolytic Stability : Use a UV chamber (λ = 254–365 nm) to simulate light exposure. Track decomposition kinetics with HPLC-UV and correlate with Arrhenius modeling to predict shelf life .
  • Mitigation : Stabilize the compound with antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) .

Q. Q8. What advanced analytical techniques are recommended for impurity profiling of this compound?

A8:

  • Techniques :
    • LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., dealkylated byproducts or iodine-containing side products) .
    • ICP-MS : Quantify residual iodide ions to ensure compliance with pharmacopeial limits (<0.1% w/w) .
  • Reference Standards : Cross-reference with certified impurities (e.g., Cimetidine-related analogs in ) to identify structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.